molecular formula C15H21NO3 B5026936 4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine

4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine

Cat. No. B5026936
M. Wt: 263.33 g/mol
InChI Key: UOQGXAMASGLFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine, also known as MMDA, is a psychoactive compound that belongs to the family of amphetamines. It was first synthesized in the 1970s by Alexander Shulgin and has since been studied for its potential use in scientific research.

Mechanism of Action

4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine acts on the central nervous system by binding to serotonin receptors, particularly the 5-HT2A receptor. This leads to an increase in the release of serotonin, which is responsible for regulating mood, appetite, and sleep. This compound also affects the release of dopamine and norepinephrine, which are involved in the regulation of mood and arousal.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilated pupils, and increased body temperature. It has also been shown to produce feelings of euphoria, empathy, and increased sociability.

Advantages and Limitations for Lab Experiments

4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine has several advantages for use in scientific research, including its ability to stimulate the release of neurotransmitters and its potential use in the study of mood disorders and other psychiatric conditions. However, there are also limitations to its use, including its potential for abuse and the lack of long-term safety data.

Future Directions

There are several potential future directions for research on 4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine, including its use in the study of mood disorders, such as depression and anxiety, and its potential as a therapeutic agent for these conditions. It may also be useful in the study of addiction and other psychiatric conditions, as well as in the study of the neurobiology of social behavior.
In conclusion, this compound is a psychoactive compound that has potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. Future research on this compound may lead to a better understanding of the neurobiology of mood disorders and other psychiatric conditions.

Synthesis Methods

The synthesis of 4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine involves several chemical reactions, including the condensation of 2-methoxybenzaldehyde with 2,6-dimethylmorpholine, followed by reduction and acetylation. The final product is a white crystalline powder that is soluble in water and other solvents.

Scientific Research Applications

4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have similar effects to other psychoactive compounds, such as MDMA and LSD, and has been shown to stimulate the release of serotonin, dopamine, and norepinephrine.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-9-16(10-12(2)19-11)15(17)8-13-6-4-5-7-14(13)18-3/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQGXAMASGLFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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